molecular formula C11H13NO B1244649 5-(2-Aminopropyl)benzofuran CAS No. 286834-81-9

5-(2-Aminopropyl)benzofuran

Cat. No. B1244649
CAS RN: 286834-81-9
M. Wt: 175.23 g/mol
InChI Key: VKUMKUZDZWHMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminopropyl)benzofuran, also known as 5-(2-Aminopropyl)benzofuran, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Aminopropyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminopropyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

286834-81-9

Product Name

5-(2-Aminopropyl)benzofuran

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-amine

InChI

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8H,6,12H2,1H3

InChI Key

VKUMKUZDZWHMQU-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N

synonyms

5-(2-aminopropyl)benzofuran

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 gm (5.7 mMol) 1-(benzofur-5-yl)-2-propanone, 8.9 gm (115 mMol) ammonium acetate, and 2.8 gm powdered 3A molecular sieves in 60 mL methanol was stirred at room temperature for 1 hour. To this mixture were then added 5.8 mL (5.8 mMol) sodium cyanoborohydride (1.0 M in tetrahydrofuran) and the mixture was stirred for an additional 5 hours at room temperature under a nitrogen atmosphere. The reaction mixture was then filtered over a pad of celite and the pad was rinsed with 200 mL methanol and 200 mL dichloromethane. The combined filtrates were concentrated under reduced pressure and the resultant residue was partitioned between 200 mL dichloromethane and 20 mL water. The mixture was washed with two 25 mL portions of 5 N sodium hydroxide. The combined aqueous extracts were extracted with three 100 mL portions of dichloromethane. All of the organic phases were combined, washed with 25 mL 0.1 N sodium hydroxide followed by 25 mL water, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 6% methanol to dichloromethane containing 9% methanol and 9% concentrated ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.498 gm (49%) of 1-(benzofur-5-yl)-2-aminopropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

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